molecular formula C12H14N2 B14123919 2-Butylquinoxaline

2-Butylquinoxaline

Cat. No.: B14123919
M. Wt: 186.25 g/mol
InChI Key: LGSNSNSAHWWKHJ-UHFFFAOYSA-N
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Description

2-Butylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core with a butyl group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylquinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the Negishi coupling reaction, where this compound is synthesized by reacting 1a with butyl-ZnCl . Another approach involves the nucleophilic substitution of hydrogen at the 2-position of quinoxaline by C-nucleophiles .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on cost-effective and environmentally friendly approaches. Green chemistry principles are applied to minimize the use of hazardous reagents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Butylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butylquinoxaline and its derivatives have significant applications in various fields:

Mechanism of Action

The mechanism of action of 2-Butylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxalines can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, they may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a fused benzene and pyrazine ring.

    Quinazoline: Contains a benzene ring fused to a pyrimidine ring.

    Phthalazine: Features a benzene ring fused to a pyridazine ring.

    Cinnoline: Comprises a benzene ring fused to a pyridazine ring.

Uniqueness of 2-Butylquinoxaline

This compound is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoxaline derivatives .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-butylquinoxaline

InChI

InChI=1S/C12H14N2/c1-2-3-6-10-9-13-11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3

InChI Key

LGSNSNSAHWWKHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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